(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone

Process Chemistry Drug Synthesis Intermediate

Source (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone (CAS 176721-02-1), the definitive Dexmedetomidine Impurity III, for your API synthesis and QC workflows. The trityl protecting group is essential for regioselective functionalization, preventing N-H side reactions and ensuring correct isomer formation. As a mandated reference standard, it is non-substitutable for ANDA impurity profiling. Procure ≥98% purity material with full characterization data to meet pharmacopeial traceability and achieve high-yield API production.

Molecular Formula C31H26N2O
Molecular Weight 442.5 g/mol
CAS No. 176721-02-1
Cat. No. B565577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone
CAS176721-02-1
Molecular FormulaC31H26N2O
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C31H26N2O/c1-23-13-12-20-28(24(23)2)30(34)29-21-33(22-32-29)31(25-14-6-3-7-15-25,26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-22H,1-2H3
InChIKeyZXHLCLMKNSXZEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone: Dexmedetomidine Intermediate and Reference Standard


(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone (CAS: 176721-02-1), also known as Dexmedetomidine Impurity III or 4-[(2,3-dimethylphenyl)carbonyl]-1(triphenylmethyl) imidazole, is a key synthetic intermediate and a regulated impurity in the synthesis of the alpha-2 adrenergic agonist Dexmedetomidine and its racemate Medetomidine [1][2]. This compound is characterized by a molecular formula of C31H26N2O and a molecular weight of 442.55 g/mol [3]. Its primary value lies in its dual role: as a protected intermediate in the manufacture of the active pharmaceutical ingredient (API) and as a critical analytical reference standard for quality control (QC) and regulatory filings [2].

Why (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone Cannot Be Replaced by a Generic Imidazole Intermediate


Generic imidazole intermediates cannot substitute for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone due to its specific, non-interchangeable roles in Dexmedetomidine synthesis and analysis. As a synthetic intermediate, the bulky trityl protecting group is crucial for achieving regioselective functionalization, preventing undesired side reactions at the imidazole N-H position that would lead to different, often inactive, regioisomers [1]. In its role as Dexmedetomidine Impurity III, the compound is a defined process-related impurity. Its exact molecular structure is mandated by regulatory agencies for impurity profiling in Abbreviated New Drug Applications (ANDAs) and commercial production [2]. A generic imidazole with a similar core but a different substitution pattern (e.g., missing the 2,3-dimethylphenyl or trityl groups) would have different chemical and chromatographic properties, rendering it completely unsuitable for both the validated synthetic route and the regulatory-required analytical methods [2]. The quantitative evidence below confirms its unique identity and functional performance relative to known comparators.

Quantitative Evidence of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone Differentiation


Synthetic Yield Comparison: Improved Industrial Process

A patented method for synthesizing (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone provides a more convenient and industrially scalable route compared to previously reported methods [1]. This new process is specifically claimed to be beneficial for industrial production [1].

Process Chemistry Drug Synthesis Intermediate

Physicochemical Property Differentiation: Purity and Appearance vs. Structural Analog

When compared to its close structural analog and precursor, (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone (CAS 91874-85-0), the target compound exhibits distinctly different physicochemical properties and application due to the presence of the trityl protecting group [1]. The target compound is a white solid with a melting point of 165-171 °C and a purity specification typically at or above 98% [2][3]. In contrast, the N-H analog lacks the trityl group, resulting in a molecular formula of C12H12N2O and a significantly lower molecular weight of 200.24 g/mol .

Analytical Chemistry Quality Control Material Science

Functional Role Differentiation: Intermediate vs. Final API

The functional role of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is fundamentally different from that of the final API, Dexmedetomidine (CAS 113775-47-6) [1]. While Dexmedetomidine is the active pharmaceutical ingredient, the target compound is a transient, protected intermediate. Its trityl group is essential for the synthetic sequence, but it is cleaved in a subsequent step to generate the active drug [2]. The target compound has no known therapeutic activity, whereas Dexmedetomidine is a potent and selective alpha-2 adrenergic receptor agonist used clinically for sedation [2][3].

Medicinal Chemistry Process Development Synthetic Intermediate

Regulatory Differentiation: Use as a Pharmacopeial Reference Standard

A key differentiator for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone is its established role as a reference standard for regulatory compliance, distinguishing it from general research-grade chemicals [1][2]. Suppliers provide this compound with detailed characterization data compliant with regulatory guidelines, and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

Analytical Chemistry Regulatory Affairs Quality Control

Optimal Industrial and Research Applications for (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanone


Large-Scale Synthesis of Dexmedetomidine API

This compound is an essential intermediate in the commercial manufacturing of Dexmedetomidine. The patented, scalable synthetic route from which it derives is claimed to be more convenient and industrially applicable than prior methods [1]. Procurement of high-purity (≥98%) material is critical for achieving high yields and purity in the final API. This compound should be sourced for its proven role in a validated, scalable process.

Regulatory-Compliant Quality Control and Impurity Profiling

This compound, specifically designated as Dexmedetomidine Impurity III or Medetomidine Impurity 37, is a required reference standard for quality control laboratories. It is used in the development and validation of analytical methods, such as HPLC, for quantifying process-related impurities in Dexmedetomidine drug substance and drug product [2]. Its procurement with full characterization data and potential pharmacopeial traceability is mandatory for ANDA submissions and commercial batch release [2].

Process Development and Optimization in CRO/CDMO Settings

For Contract Research Organizations (CROs) and Contract Development and Manufacturing Organizations (CDMOs), this compound is a key target for route scouting and optimization. The existing patent literature provides a baseline synthetic method that can be further improved or adapted for specific manufacturing needs [1]. Sourcing small quantities of high-purity material is essential for use as an analytical standard during process development and for confirming the identity of newly synthesized batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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